molecular formula C13H10BrCl B1456600 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl CAS No. 83169-85-1

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Cat. No.: B1456600
CAS No.: 83169-85-1
M. Wt: 281.57 g/mol
InChI Key: VMWMFENUWFVBMT-UHFFFAOYSA-N
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Description

3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group at the 3’ position and a chlorine atom at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.

Scientific Research Applications

3’-(Bromomethyl)-2-chloro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl typically involves the bromination of 2-chloro-1,1’-biphenyl. The process begins with the chlorination of biphenyl to introduce the chlorine atom at the 2 position. This is followed by a bromination reaction where the bromomethyl group is introduced at the 3’ position. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is unique due to the presence of both the bromomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMFENUWFVBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50835581
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83169-85-1
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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